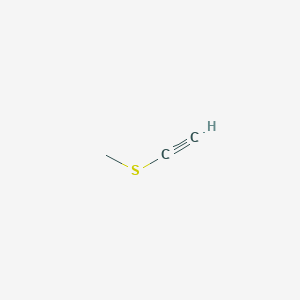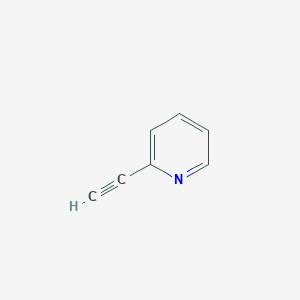
(+)-メレイン
説明
(+)-Mellein is a natural product found in Annulohypoxylon squamulosum, Phaeohelotium epiphyllum, and other organisms with data available.
科学的研究の応用
殺菌活性
(+)-メレインは強力な殺菌性を示しており、新規抗真菌剤の開発のための潜在的な候補となっています。 真菌の増殖を阻害する能力は、農業における作物を真菌感染から保護するため、ならびに医療現場におけるヒトの真菌性疾患の治療のために適用できます .
除草剤の可能性
この化合物は、合成除草剤の代替となる除草剤としても有望視されています。 その天然起源は、農業用および非農業用の両方の景観における雑草管理のために、より環境に優しい選択肢を提供する可能性があります .
藻類殺傷特性
水生環境では、(+)-メレインは藻類の増殖を抑制するために使用でき、これは水生生態系のバランスを維持し、有害な藻類ブルームにつながる可能性のある藻類の過剰増殖を防ぐために重要です .
抗菌アプリケーション
その抗菌活性は殺菌性や除草剤特性ほど顕著ではありませんが、(+)-メレインは、細菌感染の治療やさまざまな業界における防腐剤として、天然の抗菌剤として使用する可能性を依然として秘めています .
抗炎症および鎮痛用途
伝統的に、(+)-メレインに関連する化合物は、抗炎症作用と鎮痛作用のために局所的に使用されてきました。 これは、炎症性疾患や疼痛緩和の治療のための製薬における潜在的な用途を示唆しています .
治療用途
最近の研究では、さまざまな病原体に対する(+)-メレインの広範な生物活性特性が調査されており、治療薬としての可能性を示しています。 その物理化学的特性と薬物様特性は、将来の薬物開発に向けて調査されています .
特性
IUPAC Name |
(3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILGNNWGSNMPA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448358 | |
| Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62623-84-1 | |
| Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (+)-Mellein has a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol. [, , , , ]
A: Yes, (+)-Mellein has been characterized using various spectroscopic techniques including 1D- and 2D-NMR experiments, HR-EI-MS, and electronic circular dichroism (ECD). [, , , , ]
A: (+)-Mellein is primarily produced by fungi, particularly those belonging to the genus Aspergillus. Some examples include Aspergillus ochraceus, Aspergillus melleus, Diplodia fraxini, Hymenoscyphus epiphyllus, and Lasiodiplodia theobromae. [, , , , ] It has also been found in plants like Stevia lucida and Solidago canadensis. [, ]
A: Studies using labelled acetate precursors ([1,2-13C2]-, [2-13C, 2-2H3]- and [2H3]-acetate) have provided insights into the biosynthetic pathway of (+)-Mellein. The results suggest a model involving partially reduced polyketone intermediates leading to the formation of (+)-Mellein. [, ]
A: Research on the fungus Curvularia lunata suggests that the polyketide synthase gene Clpks18 plays a role in (+)-Mellein production. Deletion of this gene reduced (+)-Mellein levels and impacted the fungus's virulence. []
ANone: (+)-Mellein has demonstrated various biological activities, including:
- Antimicrobial activity: Studies have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, including Shigella sonnei, Mycobacterium tuberculosis, and Streptococcus pneumoniae. []
- Antifungal activity: (+)-Mellein exhibits antifungal effects, though the specific mechanisms remain to be fully elucidated. [, ]
- Phytotoxicity: It can cause necrotic lesions in plants, particularly in ash leaves. [] The phytotoxic effects of (+)-Mellein and its derivatives have been observed in apple cultivars and other plant species. [, ]
- Cytotoxicity: Some studies suggest potential cytotoxic effects against various human cancer cell lines. [, ]
ANone: The specific mechanism of action for the antimicrobial activity of (+)-Mellein is not fully understood and requires further investigation.
A: While limited information is available on the specific SAR of (+)-Mellein, studies have explored the synthesis and biological activity of various dihydroisocoumarin derivatives conjugated with fatty acids, alcohols, and amines. These modifications aimed to improve anticancer activity. [] Further research is needed to establish a comprehensive understanding of the SAR and how structural modifications influence its different biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)










![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)


